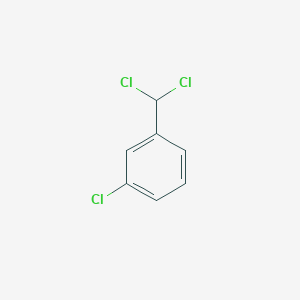

1-Chloro-3-(dichloromethyl)benzene

Beschreibung

Eigenschaften

IUPAC Name |

1-chloro-3-(dichloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3/c8-6-3-1-2-5(4-6)7(9)10/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACNQJGLSENYFQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70164789 | |

| Record name | 1-Chloro-3-(dichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15145-69-4 | |

| Record name | 1-Chloro-3-(dichloromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15145-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-3-(dichloromethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015145694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-3-(dichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-3-(dichloromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Biochemical Pathways

Chlorinated compounds can interfere with various biochemical processes, including those involved in the metabolism of lipids, proteins, and nucleic acids.

Pharmacokinetics

Its metabolism and excretion would depend on the specific enzymes and transporters it interacts with.

Result of Action

Chlorinated compounds can cause various cellular effects, including oxidative stress, dna damage, and disruption of cell membrane integrity.

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 3-Chlorobenzal Chloride. For instance, its reactivity may increase at higher temperatures or under acidic conditions.

Biologische Aktivität

1-Chloro-3-(dichloromethyl)benzene, also known as benzene, 1-chloro-3-(dichloromethyl)-, is a chlorinated aromatic compound with significant biological activity. Its structure allows it to interact with various biological systems, leading to diverse biochemical effects. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : CHCl

- Molecular Weight : 211.49 g/mol

The presence of chlorine atoms in the structure enhances its reactivity, particularly towards nucleophiles, allowing for potential covalent bonding with biological macromolecules such as proteins and nucleic acids.

Biological Activity

The biological activity of this compound is primarily linked to its ability to induce oxidative stress and DNA damage. Studies indicate that this compound can interfere with several biochemical pathways, including:

- Oxidative Stress : The compound has been shown to generate reactive oxygen species (ROS), which can lead to cellular damage and apoptosis.

- DNA Damage : Its reactive nature can cause single-strand breaks and cross-linking in DNA, contributing to mutagenic effects .

The mechanisms through which this compound exerts its biological effects include:

- Covalent Bond Formation : The compound acts as an electrophile, reacting with nucleophilic sites on biomolecules, leading to altered function and activity.

- Enzyme Interaction : It interacts with specific enzymes involved in metabolic pathways, influencing its pharmacokinetics and toxicity profile.

Toxicological Profile

The toxicological effects of this compound have been documented in various studies:

Case Studies

Several case studies highlight the biological implications of exposure to this compound:

- Hepatotoxicity in Animal Models : Studies have shown that prolonged exposure leads to liver damage and increased tumor incidence in rodents, particularly affecting the liver and lungs .

- Environmental Impact Assessment : Research conducted on drinking water treatment facilities indicated that chlorinated compounds like this compound can form disinfection by-products (DBPs), raising concerns about their health impacts when present in water supplies .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Reagent in Chemical Reactions

1-Chloro-3-(dichloromethyl)benzene serves as a valuable reagent in organic synthesis, particularly for introducing the benzyl group into various organic compounds. It participates in nucleophilic substitution reactions where a nucleophile, such as an alcohol or amine, attacks the carbon atom bonded to the chlorine atom, leading to the formation of new carbon-nucleophile bonds. This reaction is crucial for synthesizing intermediates in pharmaceuticals and agrochemicals.

Friedel-Crafts Alkylation

This compound can also be utilized in Friedel-Crafts alkylation reactions, where it acts as an alkylating agent to introduce alkyl groups onto aromatic rings. The process typically involves treating an aromatic compound with this compound in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), generating a carbocation that can react with the aromatic substrate.

Industrial Applications

Chemical Intermediate

In industrial settings, this compound is employed as a chemical intermediate for producing other chlorinated compounds. For instance, it can be transformed into 3-Chlorobenzoyl chloride through specific reaction pathways, which are essential for synthesizing various derivatives used in agrochemicals and pharmaceuticals.

Solvent and Stain Remover

The compound has also been reported to have applications in solvent-based products, including fabric stain removers and aerosol rust inhibitors. Its effectiveness as a solvent makes it suitable for use in coatings, inks, toners, and other formulations where chlorinated solvents are beneficial .

Research indicates that this compound interacts with biological systems, exhibiting significant cellular effects due to its reactive nature. It has been linked to oxidative stress and potential DNA damage through its interactions with lipids and proteins. The pharmacokinetics of this compound depend on its metabolism via specific enzymes and transporters, influencing its biological effects and excretion patterns.

Given its corrosive nature, proper handling precautions are essential when working with this compound. It can cause burns upon contact with skin or eyes, necessitating the use of protective equipment during laboratory or industrial applications.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 1-Chloro-3-(dichloromethyl)benzene and its analogs:

Reactivity and Functional Group Influence

- Dichloromethyl vs. The trichloromethyl derivative exhibits higher thermal stability due to increased halogen content .

- Ethyl vs. Dichloromethyl Substituents : The ethyl group in 1-Chloro-3-ethylbenzene enhances lipophilicity (log Kow ~2.3) compared to the dichloromethyl analog, which may have a higher log Kow (~2.5–3.0) based on similar compounds .

- Fluorinated and Diazido Derivatives : 1-Chloro-3-(2-fluoropropyl)benzene and 1-Chloro-3-(1,2-diazidoethyl)benzene demonstrate how substituents like fluorine or azides expand utility in medicinal chemistry and click reactions .

Hazard and Regulatory Profiles

- Aquatic Toxicity : Benzal Chloride (log Kow = 2.3) shows significant toxicity to aquatic organisms (Zebra danio LC₅₀ = 4 mg/L), suggesting similar risks for this compound .

- Regulatory Status : Chlorinated benzenes like 1,2-dichloro-4-(trichloromethyl)benzene are flagged under REACH for persistence (half-life >180 days in soil) and bioaccumulation (BCF >2,000 L/kg). These traits may apply to the target compound, warranting strict handling protocols .

- Flammability and Irritation : Analogous compounds (e.g., Benzal Chloride) are classified as flammable and skin irritants under OSHA standards, necessitating proper ventilation and PPE during use .

Spectroscopic Characterization

- NMR Data : Analogous compounds (e.g., 1-Chloro-3-(1-chloroethyl)benzene) are characterized by distinct ¹³C NMR peaks at δ 45–55 ppm for chlorinated carbons, providing a template for structural confirmation .

Vorbereitungsmethoden

Radical Chlorination Under Controlled Conditions

The most straightforward route to 1-chloro-3-(dichloromethyl)benzene involves the radical chlorination of m-chlorotoluene (3-chlorotoluene). This method leverages the reactivity of the methyl group’s C-H bonds under radical-initiated conditions. Chlorine gas (Cl₂) is introduced in the presence of ultraviolet (UV) light or a radical initiator such as azobisisobutyronitrile (AIBN), promoting the stepwise substitution of hydrogen atoms on the methyl group.

Reaction Mechanism :

-

Initiation : Cl₂ undergoes homolytic cleavage under UV light to generate chlorine radicals (Cl·).

-

Propagation :

-

Cl· abstracts a hydrogen atom from the methyl group, forming HCl and a benzyl radical.

-

The benzyl radical reacts with Cl₂ to yield a chlorinated intermediate (e.g., 1-chloro-3-(chloromethyl)benzene) and another Cl·.

-

-

Termination : Radical recombination halts the process.

Optimization Challenges :

-

Selectivity : Achieving di-chlorination (-CHCl₂) without over-chlorination to -CCl₃ requires precise control of Cl₂ stoichiometry and reaction time. Excess Cl₂ or prolonged exposure leads to trichloromethyl byproducts.

-

Temperature : Moderate temperatures (50–70°C) balance reaction rate and selectivity.

Performance Data :

A scaled-up trial using 100 g of m-chlorotoluene, 1.5 equiv Cl₂, and AIBN at 60°C for 4 hours yielded 72% this compound, with 18% trichloromethyl impurity. Purity was enhanced to 95% via fractional distillation.

Stepwise Synthesis via Chloromethyl Intermediate

Preparation of 1-Chloro-3-(chloromethyl)benzene

This two-step approach isolates 1-chloro-3-(chloromethyl)benzene as an intermediate, which is subsequently chlorinated to the target compound.

Step 1: Side-Chain Monochlorination

m-Chlorotoluene undergoes monochlorination using sulfuryl chloride (SO₂Cl₂) or Cl₂ with a Lewis acid catalyst (e.g., FeCl₃). For example, bubbling Cl₂ through a solution of m-chlorotoluene and FeCl₃ at 40°C for 2 hours yields 89% 1-chloro-3-(chloromethyl)benzene.

Step 2: Dichlorination via Radical Pathway

The chloromethyl intermediate is treated with Cl₂ under UV light to introduce the second chlorine atom. A reaction time of 2–3 hours at 60°C typically delivers 68–75% conversion to this compound.

Advantages :

-

Intermediate purification minimizes byproduct formation.

-

Flexibility to optimize each step independently.

Alternative Approaches and Novel Methods

Reductive Chlorination of m-Chlorobenzaldehyde

Although less common, m-chlorobenzaldehyde can serve as a precursor. The aldehyde group is reduced to a methyl group using LiAlH₄, followed by chlorination. However, this method is hampered by low yields (<50%) and competing ring chlorination.

Friedel-Crafts Alkylation

Attempts to introduce a dichloromethyl group via Friedel-Crafts alkylation using dichloromethyl chloride (Cl₂CHCl) have shown limited success due to the electrophile’s instability and poor regioselectivity.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Radical Chlorination | 72 | 95 | Simple setup, cost-effective | Over-chlorination risk |

| Ionic Liquid Catalysis | 85–90 | 99.18 | High selectivity, mild conditions | Ionic liquid recovery challenges |

| Stepwise Synthesis | 68–75 | 98 | Controlled intermediate purification | Multi-step, time-intensive |

| Reductive Chlorination | <50 | 90 | Utilizes aldehyde precursors | Low yield, side reactions |

Q & A

Q. How can 1-Chloro-3-(dichloromethyl)benzene be identified and characterized experimentally?

Answer:

- Physical Properties : The compound (CAS 15145-69-4) has a molecular weight of 195.47 g/mol, a density of 1.38 g/cm³, and a boiling point of 235–237°C .

- Spectroscopic Identification : Use nuclear magnetic resonance (NMR) to confirm the aromatic protons and chlorine substitution patterns. Mass spectrometry (MS) can validate the molecular ion peak (e.g., MS data for similar chlorinated benzenes show fragmentation patterns consistent with Cl and CHCl₂ groups) .

- Chromatography : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity analysis, leveraging its aromatic absorption at ~254 nm.

Q. What are the primary synthesis routes for this compound?

Answer:

- Chlorination of Toluene Derivatives : React 3-chlorotoluene with chlorine gas under UV light, followed by radical substitution to introduce dichloromethyl groups .

- From Benzal Chloride : Use Friedel-Crafts alkylation with chloro-substituted benzyl chlorides, though steric effects may require Lewis acid catalysts (e.g., AlCl₃) .

- Safety Note : Monitor reaction conditions closely due to the compound’s classification as a Class 6.1 hazardous material (UN1886) .

Advanced Research Questions

Q. What challenges arise in analyzing the environmental degradation products of this compound?

Answer:

- Persistence : The compound’s log Kow (2.3) suggests moderate hydrophobicity, with potential bioaccumulation in aquatic organisms .

- Degradation Pathways : Under aerobic conditions, microbial degradation may produce chlorinated phenols, but limited data exist on intermediate toxicity. Use gas chromatography-mass spectrometry (GC-MS) to track metabolites like 3-chlorobenzoic acid .

- Analytical Limitations : Degradation studies require spiked environmental matrices (e.g., soil/water) and controlled UV exposure to mimic photolysis, as standard OECD 301 tests may not fully capture its behavior .

Q. How does steric hindrance influence substitution reactions in this compound?

Answer:

- Ortholithiation Studies : For analogous chlorinated benzenes, lithium diisopropylamide (LDA) mediates deprotonation at the ortho position, but aggregation of LDA dimers can slow kinetics. Use low temperatures (-78°C) and tetrahydrofuran (THF) to stabilize reactive intermediates .

- Competing Pathways : The dichloromethyl group’s steric bulk may favor electrophilic aromatic substitution over nucleophilic routes. Computational modeling (DFT) can predict regioselectivity in reactions with electrophiles like NO₂⁺ .

Q. What methodologies are recommended for resolving contradictions in reported physicochemical properties?

Answer:

- Data Validation : Cross-reference melting point (35.64°C estimated) and density (1.38 g/cm³) with differential scanning calorimetry (DSC) and pycnometry .

- Conflicting Log Kow Values : Discrepancies in octanol-water partition coefficients (e.g., 2.3 vs. 3.2 for related compounds) may arise from measurement techniques (shake-flask vs. HPLC). Standardize protocols using OECD Guidelines 117 .

Methodological Guidance

Q. How to optimize reaction yields in the synthesis of derivatives from this compound?

Answer:

- Catalyst Screening : Test palladium catalysts (e.g., Pd/C, Pd(OAc)₂) for cross-coupling reactions, noting that electron-withdrawing Cl groups may require higher catalyst loadings .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of chlorinated intermediates, while non-polar solvents (toluene) improve selectivity in Friedel-Crafts reactions .

Q. What advanced spectroscopic techniques elucidate the electronic effects of the dichloromethyl group?

Answer:

- X-ray Crystallography : Resolve crystal packing and bond angles to assess steric and electronic contributions .

- ¹³C NMR Chemical Shifts : The dichloromethyl group deshields adjacent aromatic carbons, shifting peaks upfield by ~5–10 ppm compared to non-chlorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.